molecular formula C5H3ClF2N2O B2963164 2-Chloro-6-(difluoromethoxy)pyrazine CAS No. 1261487-98-2

2-Chloro-6-(difluoromethoxy)pyrazine

Cat. No. B2963164
CAS RN: 1261487-98-2
M. Wt: 180.54
InChI Key: MRDQDPBPRWTUPD-UHFFFAOYSA-N
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Description

“2-Chloro-6-(difluoromethoxy)pyrazine” is a chemical compound with the CAS Number: 1261487-98-2 . It has a molecular weight of 180.54 and its molecular formula is C5H3ClF2N2O . The compound is in liquid form .

Scientific Research Applications

Synthetic Utility in Heterocyclic Chemistry

2-Chloro-6-(difluoromethoxy)pyrazine serves as a pivotal building block in the synthesis of various heterocyclic compounds, due to its unique combination of halogen and difluoromethoxy functional groups. It has been employed in the development of efficient and scalable methods for synthesizing trifluoromethoxypyrazines, showcasing its synthetic utility for Buchwald-Hartwig amination and Kumada-Corriu, Suzuki, and Sonogashira coupling reactions. The stability of the chlorine atom and trifluoromethoxy group in these transformations highlights its versatility in chemical synthesis (Sokolenko & Yagupolskii, 2020).

Role in Nonlinear Optical Materials

The compound's derivatives, specifically those with pyrazinyl-pyridinium electron acceptors, have been synthesized and characterized for their potential in nonlinear optical (NLO) applications. These chromophores have demonstrated large red shifts in their π → π* intramolecular charge-transfer transitions and substantial molecular first hyperpolarizabilities, indicating their promise for use in NLO devices. This highlights the compound's contribution to the development of materials with advanced optical properties (Coe et al., 2010).

Development of Fluorinated Pyrazoles

Fluorinated pyrazoles, which are significant for medicinal chemistry, can be synthesized using 2-Chloro-6-(difluoromethoxy)pyrazine as a precursor. The compound's reactivity facilitates the generation of fluorinated pyrazoles bearing additional functional groups, enabling further functionalization and the creation of novel pharmaceutical agents. This application underlines the importance of 2-Chloro-6-(difluoromethoxy)pyrazine in drug discovery and development processes (Surmont et al., 2011).

Electrophilic Fluorination Reactions

The reactivities of difluoroaromatic compounds synthesized from 2-Chloro-6-(difluoromethoxy)pyrazine have been explored through electrophilic fluorination reactions. This research provides valuable insights into the electronic effects governing the reactivity of fluorinated aromatic compounds, contributing to the broader understanding of fluorination reactions in organic synthesis (Keshtov et al., 2002).

Safety and Hazards

The safety information for “2-Chloro-6-(difluoromethoxy)pyrazine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

2-chloro-6-(difluoromethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2O/c6-3-1-9-2-4(10-3)11-5(7)8/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDQDPBPRWTUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261487-98-2
Record name 2-chloro-6-(difluoromethoxy)pyrazine
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